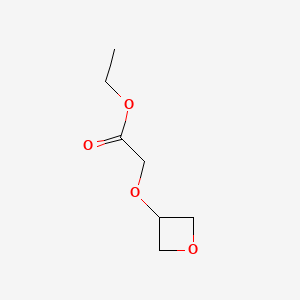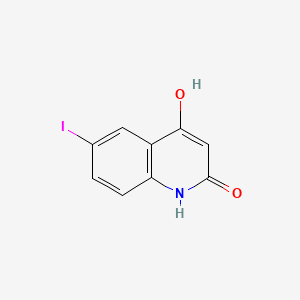
N-Methyl-d3-glycine-2,2-d2 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-d3-glycine-2,2-d2 hydrochloride is an isotopically labeled compound. It is a derivative of sarcosine, which is a natural amino acid found in muscles and other tissues. The compound is used primarily in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-d3-glycine-2,2-d2 hydrochloride is synthesized through the isotopic labeling of sarcosine. The process involves the incorporation of deuterium atoms into the molecular structure of sarcosine. The reaction typically requires deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of N-Methyl-d3-glycine-2,2-d2 hydrochloride involves large-scale synthesis in a controlled environment. The process includes the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out under good manufacturing practices to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-d3-glycine-2,2-d2 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.
Reduction: It can be reduced to form deuterated amines.
Substitution: The compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include deuterated carboxylic acids, deuterated amines, and other substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Methyl-d3-glycine-2,2-d2 hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of sarcosine metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of sarcosine in the body.
Industry: Applied in the development of new materials and chemical processes where isotopic labeling is required.
Mechanism of Action
The mechanism of action of N-Methyl-d3-glycine-2,2-d2 hydrochloride involves its incorporation into metabolic pathways where sarcosine is normally involved. The deuterium atoms act as tracers, allowing researchers to study the molecular targets and pathways with high precision. The compound interacts with enzymes and other proteins involved in sarcosine metabolism, providing insights into their function and regulation.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-d3-glycine: Similar in structure but without the hydrochloride group.
Sarcosine: The non-deuterated form of the compound.
N-Methylglycine-d2: Another isotopically labeled variant with different deuterium positions.
Uniqueness
N-Methyl-d3-glycine-2,2-d2 hydrochloride is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms at precise positions allows for detailed studies of metabolic pathways and reaction mechanisms, making it a valuable tool in various scientific fields.
Properties
CAS No. |
1219794-62-3 |
|---|---|
Molecular Formula |
C3H8ClNO2 |
Molecular Weight |
130.583 |
IUPAC Name |
2,2-dideuterio-2-(trideuteriomethylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H/i1D3,2D2; |
InChI Key |
WVKIFIROCHIWAY-LUIAAVAXSA-N |
SMILES |
CNCC(=O)O.Cl |
Synonyms |
N-Methyl-d3-glycine-2,2-d2 HCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)


![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)




![Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B572882.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B572883.png)
